2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate
Overview
Description
2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate is a heterocyclic organic compound with the molecular formula C12H23NO4 . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions . This compound is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
Preparation Methods
The synthesis of 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate involves the reaction of methacrylic acid with 2-((2-hydroxyethyl)(3-methoxypropyl)amino)ethanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output .
Chemical Reactions Analysis
2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate involves its ability to undergo free radical polymerization and other polymerization reactions . The methacrylate group in the compound reacts with other monomers to form long polymer chains, which can be used to create various materials with specific properties . The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .
Comparison with Similar Compounds
2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate can be compared with other similar compounds, such as:
2-Hydroxyethyl methacrylate: This compound is also used in the synthesis of hydrogels and other biomaterials.
2-Aminoethyl methacrylate: This compound is used in the synthesis of biocompatible cationic polymers for antimicrobial applications.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a wide range of chemical reactions and be used in various scientific research applications .
Properties
IUPAC Name |
2-[2-hydroxyethyl(3-methoxypropyl)amino]ethyl 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2)12(15)17-10-7-13(6-8-14)5-4-9-16-3/h14H,1,4-10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKDPMCBJOTEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(CCCOC)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239948 | |
Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93962-70-0 | |
Record name | 2-[(2-Hydroxyethyl)(3-methoxypropyl)amino]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93962-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-hydroxyethyl)(3-methoxypropyl)amino]ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-Hydroxyethyl)(3-methoxypropyl)amino)ethyl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVK4C5SRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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